4-(2-Cyanoethyl)benzoic acid

Description

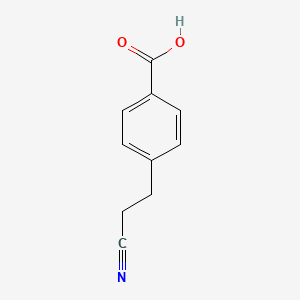

4-(2-Cyanoethyl)benzoic acid is a substituted benzoic acid derivative characterized by a cyanoethyl (-CH₂CH₂CN) group at the para position of the benzene ring. The cyano group (-CN) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity. The compound’s synthesis likely involves nucleophilic substitution or Michael addition to introduce the cyanoethyl group onto the benzoic acid backbone, similar to methods described for related structures in and .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(2-cyanoethyl)benzoic acid |

InChI |

InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2H2,(H,12,13) |

InChI Key |

XXVJLBYVAWMZLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (reflux) | Methyl 4-(2-cyanoethyl)benzoate | 85% | |

| Amide Formation | Thionyl chloride, then NH₃ | 4-(2-Cyanoethyl)benzamide | 78% |

Nitrile Group Transformations

The cyanoethyl group (–CH₂CH₂CN) participates in:

Hydrolysis

-

Acidic Conditions : Converts the nitrile to a carboxylic acid:

Reported yields: 70–80%.

Cyclization

Under ultrasonication with 1-cyanoacetyl-3,5-dimethylpyrazole , the nitrile group facilitates pyridone formation :

Conditions : 50°C, 30 minutes. Yield : 92% .

Coupling Reactions

The carboxylic acid couples with amino acid esters using OxymaPure/DIC methodology :

| Amino Acid Ester | Conditions | Product | Yield |

|---|---|---|---|

| Glycine methyl ester | Ultrasonication, 25°C | 4-(2-Cyanoethyl)benzoyl-glycine methyl ester | 88% |

| Valine ethyl ester | Conventional heating | 4-(2-Cyanoethyl)benzoyl-valine ethyl ester | 75% |

Ultrasonication reduces reaction time by 60% compared to conventional methods .

Nucleophilic Substitution

The β-carbon of the cyanoethyl group is electrophilic, enabling nucleophilic attacks:

Example : Reaction with thiophenol yields a sulfur-substituted derivative (Yield: 65%).

Oxidation and Reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(2-Cyanoethyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects and applications.

Physicochemical Properties

- Acidity: The cyano group lowers the pKa of the benzoic acid compared to carbamoyl or aminoethyl derivatives, increasing its acidity and solubility in alkaline conditions .

- Thermal Stability: Carbamoyl and hydroxyethoxycarbonyl derivatives exhibit higher melting points due to hydrogen bonding (e.g., 4-(2-Carbamoylethyl)benzoic acid, ), whereas the cyano group may reduce thermal stability due to weaker intermolecular forces .

Q & A

Q. What strategies resolve contradictions in thermal stability data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use DSC (heating rate 10°C/min under N₂) to identify melting points and decomposition events. TGA (up to 600°C) quantifies mass loss. Compare results with XRD to correlate thermal events with structural changes. Replicate experiments in triplicate and cross-validate with independent labs .

Q. Can this compound serve as a ligand in coordination chemistry, and what analytical methods confirm metal complexation?

- Methodological Answer : The carboxylate and cyano groups act as potential binding sites. Synthesize complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Characterize via:

- UV-Vis : Detect d-d transitions (e.g., Cu²⁺ at ~600–800 nm).

- ESI-MS : Identify molecular ion peaks for the metal-ligand complex.

- Magnetic Susceptibility : Assess paramagnetic behavior (e.g., SQUID magnetometry for Cu²⁺ complexes) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with activity. Training datasets should include IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential cyanide release during decomposition.

- Storage : In airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with NaHCO₃, then absorb with inert material (vermiculite).

- Toxicity Testing : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and skin irritation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.